molecular formula C9H9BrO2 B6194025 (4R)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol CAS No. 2679951-15-4

(4R)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol

Cat. No.: B6194025
CAS No.: 2679951-15-4
M. Wt: 229.1
InChI Key:
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Description

(4R)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol is a chemical compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol typically involves several steps, starting from readily available precursors. One common method involves the bromination of 3,4-dihydro-2H-1-benzopyran-4-ol using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 7th position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(4R)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) for azide substitution or potassium thiocyanate (KSCN) for thiocyanate substitution.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: NaN3 in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: 7-bromo-3,4-dihydro-1H-2-benzopyran-4-one.

    Reduction: 3,4-dihydro-1H-2-benzopyran-4-ol.

    Substitution: 7-azido-3,4-dihydro-1H-2-benzopyran-4-ol or 7-thiocyanato-3,4-dihydro-1H-2-benzopyran-4-ol.

Scientific Research Applications

(4R)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties. It is used in assays to understand its interaction with biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structure suggests it could be a candidate for drug development, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4R)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    7-bromo-3,4-dihydro-1H-2-benzopyran-4-one: Similar structure but lacks the hydroxyl group.

    3,4-dihydro-1H-2-benzopyran-4-ol: Lacks the bromine atom.

    7-azido-3,4-dihydro-1H-2-benzopyran-4-ol: Substituted with an azide group instead of bromine.

Uniqueness

(4R)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol is unique due to the presence of both a bromine atom and a hydroxyl group. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (4R)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol involves the conversion of a starting material into an intermediate, which is then further reacted to yield the final product. The key steps in the synthesis pathway include bromination, cyclization, and reduction.", "Starting Materials": [ "4-hydroxycoumarin", "sodium bromide", "acetic acid", "sulfuric acid", "sodium hydroxide", "sodium borohydride", "methanol" ], "Reaction": [ "Step 1: Bromination of 4-hydroxycoumarin with sodium bromide and sulfuric acid to yield 7-bromo-4-hydroxycoumarin", "Step 2: Cyclization of 7-bromo-4-hydroxycoumarin with acetic acid and sulfuric acid to yield 7-bromo-3,4-dihydro-1H-2-benzopyran-4-one", "Step 3: Reduction of 7-bromo-3,4-dihydro-1H-2-benzopyran-4-one with sodium borohydride and methanol to yield (4R)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol" ] }

CAS No.

2679951-15-4

Molecular Formula

C9H9BrO2

Molecular Weight

229.1

Purity

95

Origin of Product

United States

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